

High-Pressure Phase Transition of Strontium Selenide (SrSe): A Technical Guide

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Compound of Interest		
Compound Name:	Strontium selenide	
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Abstract

Strontium Selenide (SrSe), an alkaline earth chalcogenide, undergoes a structural phase transition under the application of high pressure. This technical guide provides a comprehensive overview of this phenomenon, targeting researchers, scientists, and professionals in materials science and drug development. The guide synthesizes available theoretical data on the transition, outlines the experimental methodologies used to investigate such transitions, and presents the information in a clear, structured format for easy reference and comparison. Due to a scarcity of specific experimental data for SrSe, this guide focuses on theoretical predictions and provides generalized experimental protocols based on studies of analogous materials.

Introduction

The study of materials under extreme conditions, such as high pressure, is crucial for understanding their fundamental properties and for the discovery of new phases with novel characteristics. **Strontium Selenide** (SrSe) is a semiconductor with the rock-salt (B1) crystal structure at ambient conditions. Like many other AX compounds, it is predicted to undergo a phase transition to a more densely packed structure at high pressure. This transition involves a change in the coordination number and can significantly alter the electronic and optical properties of the material. Understanding this high-pressure behavior is essential for the design of new materials for various technological applications.



The B1 to B2 Phase Transition in SrSe

At ambient pressure, **Strontium Selenide** crystallizes in the rock-salt (NaCl or B1) structure, which is a face-centered cubic lattice with a six-fold coordination. Theoretical calculations predict that upon the application of sufficient pressure, SrSe will transform into the cesium chloride (CsCl or B2) structure.[1] The B2 structure is a simple cubic lattice with an eight-fold coordination, representing a more compact atomic arrangement.

This pressure-induced structural transformation is a first-order phase transition, characterized by a discontinuous change in volume. The transition is driven by the energetic favorability of the higher-coordination B2 structure at elevated pressures.

Theoretical Predictions

The primary data available for the high-pressure phase transition of SrSe comes from ab-initio theoretical calculations, particularly those employing density functional theory (DFT). These computational studies provide valuable insights into the energetics of the different crystal structures as a function of pressure.

Static calculations, which do not account for lattice vibrations, predict the B1 to B2 transition to occur at a specific pressure. It is important to note that the inclusion of zero-point vibrational energy in these calculations tends to lower the predicted transition pressure.[1]

Quantitative Data

The following table summarizes the key quantitative data for the high-pressure phase transition of SrSe based on theoretical calculations.



Property	B1 (NaCl) Phase	B2 (CsCl) Phase	Notes
Crystal Structure	Rock-Salt	Cesium Chloride	Six-fold vs. eight-fold coordination.
Space Group	Fm-3m	Pm-3m	-
Transition Pressure (P_t)	-	13.6 GPa	Theoretical value from static calculations.[1]
Bulk Modulus (K_0)	Data not available	Data not available	Experimental values for SrSe are not readily available in the literature.
Pressure Derivative (K'_0)	Data not available	Data not available	-
Lattice Parameter (a_0)	Data not available	Data not available	Experimental values under pressure are not readily available.

Note: The lack of specific experimental values for the bulk modulus and lattice parameters of SrSe under pressure in the available literature highlights the need for further experimental investigation to validate theoretical models.

Experimental Protocols

While specific experimental reports on the high-pressure phase transition of SrSe are limited, the general methodology for investigating such phenomena is well-established. The following protocol describes a typical high-pressure X-ray diffraction experiment using a diamond anvil cell (DAC), a standard technique for studying material structures at extreme pressures.

High-Pressure X-ray Diffraction (HP-XRD)

Objective: To determine the crystal structure of SrSe as a function of pressure and identify the phase transition pressure.

Apparatus:



- Diamond Anvil Cell (DAC)
- SrSe powder sample
- Pressure transmitting medium (e.g., silicone oil, or a mixture of methanol and ethanol)
- Ruby microspheres (for pressure calibration)
- Synchrotron X-ray source and detector

Procedure:

- Sample Loading: A small amount of fine SrSe powder is placed in a gasket, which is a thin
 metal foil pre-indented between the two diamond anvils of the DAC. A few ruby microspheres
 are also placed in the sample chamber for in-situ pressure measurement.
- Pressure Medium: The sample chamber is filled with a pressure-transmitting medium to ensure hydrostatic or quasi-hydrostatic pressure conditions.
- Pressure Application: The pressure is gradually increased by turning the screws of the DAC, which forces the diamond anvils together.
- Pressure Measurement: The pressure inside the sample chamber is determined by measuring the fluorescence spectrum of the ruby microspheres. The shift in the R1 fluorescence line of ruby is calibrated against pressure.
- X-ray Diffraction: The DAC is mounted on a goniometer at a synchrotron beamline. A
 monochromatic X-ray beam is focused on the SrSe sample. The diffracted X-rays are
 collected by a two-dimensional detector.
- Data Analysis: The collected diffraction patterns are integrated to obtain one-dimensional intensity versus 2θ plots. The positions and intensities of the diffraction peaks are used to identify the crystal structure and determine the lattice parameters at each pressure point.
- Phase Transition Determination: The experiment is repeated at various increasing and decreasing pressures. The phase transition is identified by the appearance of new diffraction



peaks corresponding to the B2 phase and the disappearance of the B1 phase peaks. The pressure at which both phases coexist is the transition pressure.

• Equation of State: The pressure-volume data obtained for each phase can be fitted to an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus and its pressure derivative.

Visualizations Signaling Pathways and Logical Relationships

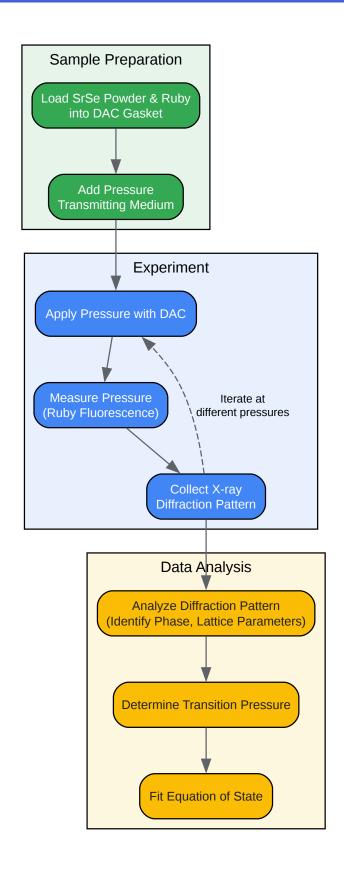


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Caption: B1 to B2 phase transition in SrSe under pressure.

Experimental Workflow





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Caption: High-pressure X-ray diffraction workflow.



Conclusion and Future Outlook

The high-pressure phase transition of **Strontium Selenide** from the B1 to the B2 crystal structure is a theoretically predicted phenomenon that aligns with the general behavior of alkaline earth chalcogenides. Current understanding relies heavily on computational studies, which place the transition pressure at approximately 13.6 GPa. While these theoretical frameworks provide a strong foundation, there is a clear and pressing need for experimental validation.

Future research should prioritize high-pressure X-ray diffraction experiments on SrSe to definitively determine the transition pressure, map the pressure-volume relationship for both phases, and calculate the equation of state parameters. Such experimental data would not only confirm theoretical predictions but also provide the crucial quantitative information needed to fully characterize the high-pressure behavior of SrSe and unlock its potential for novel applications.

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References

- 1. researchgate.net [researchgate.net]
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